

D-Phenothrin: A Comprehensive Technical Review

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Compound of Interest

Compound Name: **D-Phenothrin**

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to **D-Phenothrin**, a synthetic pyrethroid insecticide. It covers its core chemical structure, physicochemical and toxicological properties, mechanism of action, and relevant experimental methodologies. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this compound.

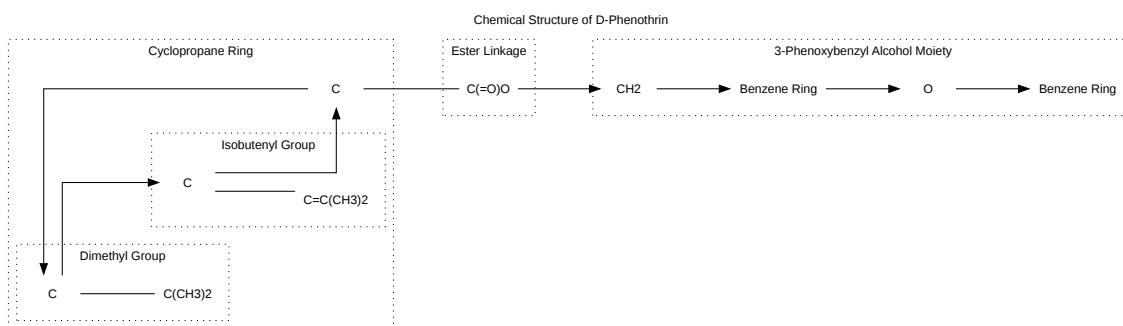
Chemical Identity and Structure

D-Phenothrin, also known as sumithrin, is a Type I synthetic pyrethroid insecticide, which are synthetic chemicals modeled after the natural insecticidal components of pyrethrum from chrysanthemum flowers.^[1] First synthesized in 1969, it is chemically identified as 3-phenoxybenzyl (1R)-cis,trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate.^[1] ^[2]^[3]

Phenothrin itself is a racemic mixture of four stereoisomers. **D-Phenothrin** is a specific, more active isomeric mixture containing at least 95% of the (1R)-isomers, with a typical ratio of 1:4 for the 1R-cis and 1R-trans isomers, respectively.^[1]^[2]^[4] The (1R)-trans isomer is the most insecticidally active.^[3]

- IUPAC Name: (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate^[4]

- CAS Registry Number: 26002-80-2[1][4]
- Chemical Formula: C₂₃H₂₆O₃[4]
- Molecular Weight: 350.46 g/mol [1][4]



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Caption: Simplified representation of **D-Phenothrin**'s key functional groups.

Physicochemical Properties

D-Phenothrin is a pale yellow to yellow-brown viscous liquid with a faint characteristic odor.[2][3][5] It is characterized by its low water solubility and high lipophilicity, as indicated by its high octanol-water partition coefficient.[1] This lipophilic nature allows it to be readily absorbed into

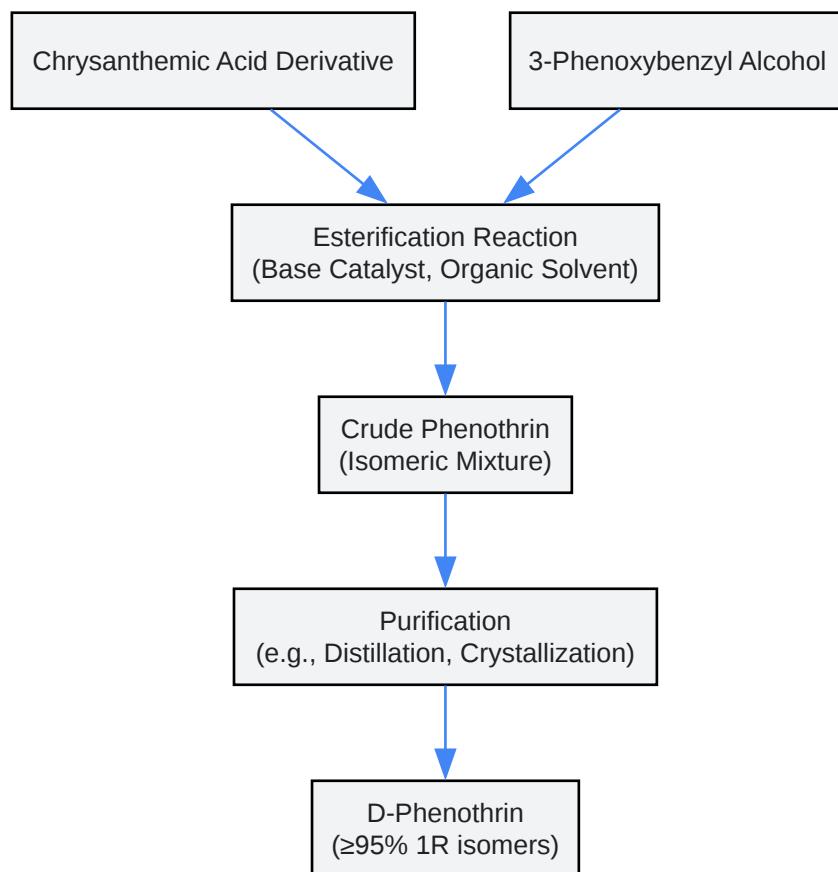
the fatty tissues of organisms.^[1] The compound is stable in neutral or weakly acidic media but is hydrolyzed by alkalis and is unstable to light.^{[6][7]}

Table 1: Physicochemical Properties of **D-Phenothrin**

Property	Value	Reference
Physical State	Pale yellow to yellow-brown viscous liquid	[2] [3] [5]
Boiling Point	>290 °C	[3] [5]
Density	1.058 - 1.061 g/mL (at 20-25°C)	[2] [3]
Vapor Pressure	1.43×10^{-7} mmHg (at 21°C)	[1]
Water Solubility	<9.7 µg/L (at 25°C)	[1] [8]
Solubility in Organic Solvents	Soluble in hexane, acetone, methanol, xylene, chloroform	[2] [5]
Octanol-Water Partition Coefficient (Log K _{ow})	6.01	[1] [5]
Henry's Law Constant	6.80×10^{-6} atm·m ³ /mol	[1]

Synthesis and Manufacturing

The synthesis of phenothrin involves an esterification reaction. A cyclopropane carboxylic acid derivative, typically derived from chrysanthemic acid, is combined with 3-phenoxybenzyl alcohol.^[4] This reaction is generally conducted under controlled temperature conditions in the presence of a base catalyst and an organic solvent to form the defining ester bond.^[4] Purification steps, such as distillation or crystallization, are then required to isolate the desired isomeric forms that constitute **D-Phenothrin**.^[4]



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Caption: General workflow for the synthesis of **D-Phenothrin**.

Mechanism of Action

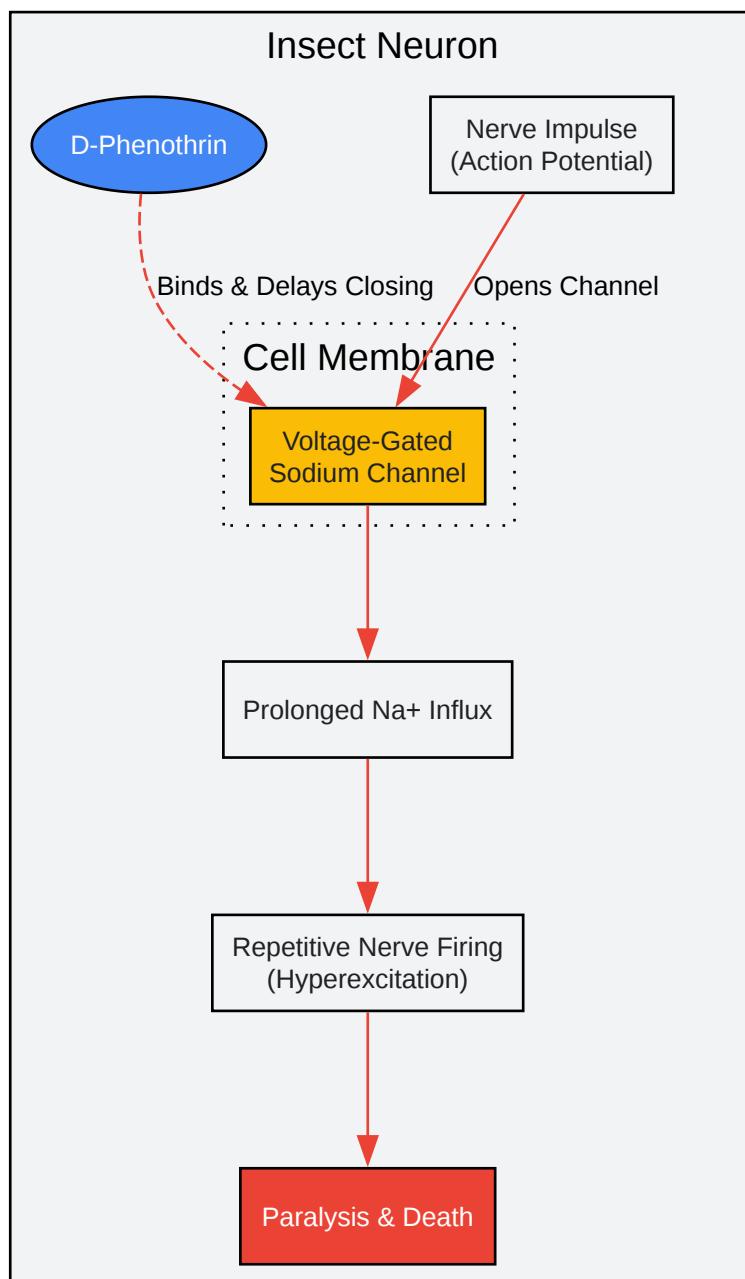
As a Type I pyrethroid, **D-Phenothrin** exerts its insecticidal effect by acting as a potent neurotoxin.^{[1][9]} Its primary target is the voltage-gated sodium channels located in the nerve cell membranes of insects.^{[1][10]}

The mechanism involves the following steps:

- **D-Phenothrin** binds to the sodium channels.^[10]
- This binding alters the channel's normal function, prolonging the time they remain in an open state after a nerve impulse (action potential).^{[1][10]}
- The delayed closure leads to an excessive influx of sodium ions into the neuron.^[10]

- This results in repetitive nerve discharges, causing hyperexcitation of the nervous system.[1]
- The constant nerve stimulation leads to loss of motor control, paralysis, and ultimately, the death of the insect.[9][10]

Mammals are generally less susceptible to **D-Phenothrin**'s effects due to several factors, including higher body temperatures (which weaken the binding to sodium channels), larger body size, and more efficient metabolic degradation of the compound.[1][11]



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Caption: **D-Phenothrin**'s neurotoxic mechanism of action on insect sodium channels.

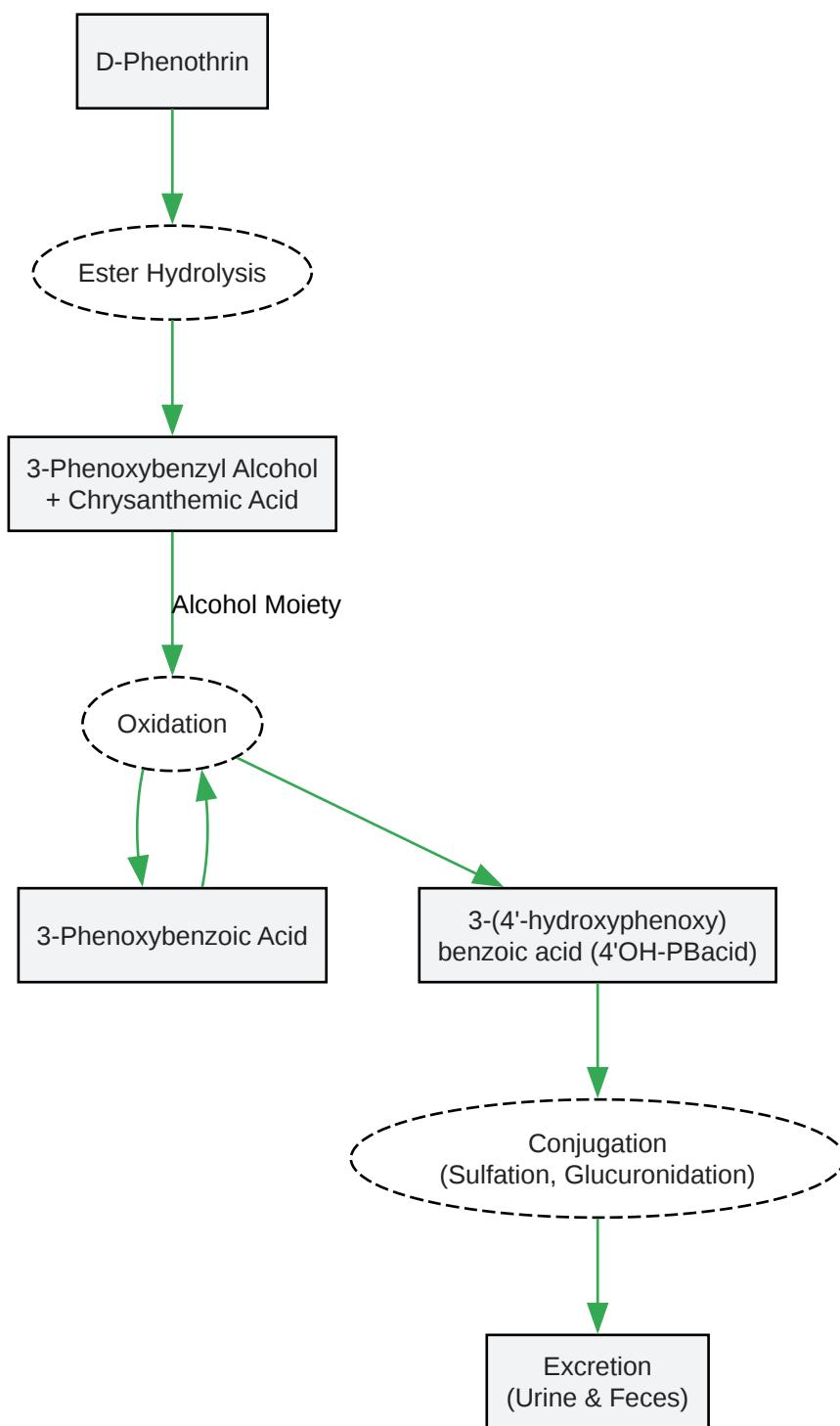
Metabolism and Toxicokinetics

In mammals, **D-Phenothrin** is rapidly absorbed following ingestion and distributed primarily to fatty tissues due to its lipophilic nature.^[1] Dermal absorption is poor.^{[1][3]} The compound is quickly metabolized and excreted, primarily within 24-48 hours.^[1]

The major metabolic pathways involve:

- Ester Hydrolysis: The primary degradation route is the cleavage of the ester bond, which separates the molecule into its constituent acid and alcohol parts.^{[1][3]}
- Oxidation: This is followed by oxidation at various positions, particularly at the 4'-position of the 3-phenoxybenzyl alcohol moiety to form 3-(4'-hydroxy) phenoxybenzoic acid, and on the isobut enyl group of the chrysanthemic acid moiety.^{[1][2]}
- Conjugation: The resulting metabolites undergo conjugation reactions (e.g., with sulfates or glucuronides) to increase their water solubility and facilitate excretion in urine and feces.^[1]
^[6]

The cis-isomer is more resistant to ester cleavage than the trans-isomer, leading to a higher proportion of ester-form metabolites being excreted in the feces for the cis-isomer.^[2]



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Caption: Major metabolic pathways of **D-Phenothrin** in mammals.

Toxicological Profile

D-Phenothrin exhibits low acute toxicity to mammals via oral and dermal routes of exposure.

[1][5] Signs of acute neurotoxicity in animal studies at high doses can include tremors, convulsive twitching, and increased sensitivity to stimuli.[1] Dermal exposure in humans can lead to temporary skin sensations (paresthesia) like tingling or burning, which typically resolve without irritation.[1][11]

Table 2: Acute Toxicity Data for **D-Phenothrin**

Endpoint	Species	Value	Reference
Acute Oral LD ₅₀	Rat	>5,000 mg/kg	[1][5]
Acute Dermal LD ₅₀	Rat	>2,000 mg/kg (>5,000 mg/kg also reported)	[1][5]
Acute Inhalation LC ₅₀ (4-hour)	Rat	>2.10 mg/L	[5]
Skin Irritation	Rabbit/Guinea Pig	Not an irritant or sensitizer	[1][5]
Eye Irritation	Rabbit	Mild irritant	[1][5]

While having low mammalian toxicity, **D-Phenothrin** is very highly toxic to fish and aquatic invertebrates.[1][3] It is also highly toxic to honey bees.[11]

Experimental Protocols & Analytical Methods

The analysis of **D-Phenothrin** in various matrices typically relies on chromatographic techniques. Gas chromatography (GC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are common methods.

Protocol: D-Phenothrin Residue Analysis in Soil by GC-MS

This protocol is a generalized summary based on established methodologies for pyrethroid analysis in environmental samples.[12]

1. Sample Preparation and Extraction:

- Weigh a homogenized soil sample (e.g., 20 g) into a centrifuge tube.
- Add an extraction solvent, such as acetone or a mixture of acetone and dichloromethane.
- Vortex mix and sonicate or shake horizontally to ensure thorough extraction of the analyte from the soil matrix.
- Centrifuge the sample to separate the soil from the solvent extract.
- Collect the supernatant (the liquid extract). Repeat the extraction process on the soil pellet for exhaustive recovery.
- Combine the supernatants.

2. Extract Cleanup:

- The combined extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a cartridge, such as Florisil.
- Activate the Florisil by heating (e.g., at 130°C overnight).[12]
- Pass the solvent extract through the conditioned cartridge.
- Elute the **D-Phenothrin** using an appropriate solvent or solvent mixture (e.g., acetone/hexane).

3. Concentration and Reconstitution:

- Concentrate the cleaned eluate to a small volume (e.g., ~2 mL) using a rotary evaporator at a controlled temperature (e.g., <35°C).[13]
- Transfer the concentrate to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the final residue in a precise volume (e.g., 1.0 mL) of a suitable solvent for GC analysis, such as toluene.[12]

4. GC-MS Instrumental Analysis:

- Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., Optima 5-MS or similar).[12]
- Injector: Use a split/splitless injector. An injection volume of 1-2 μ L is typical.[12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
- Oven Temperature Program: A programmed temperature ramp is used to separate the isomers and other components. An example program could be: start at 95°C, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold.[12]
- Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high selectivity and sensitivity. Monitor characteristic ions for both cis- and trans-

phenothrin.

- Quantification: Create a calibration curve using certified analytical standards of cis- and trans-phenothrin at various concentrations. Quantify the sample peaks by comparing their area to the calibration curve.

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Caption: Typical experimental workflow for **D-Phenothrin** analysis in soil.

Protocol: D-Phenothrin Analysis in Water by LC-MS/MS

This protocol is a generalized summary based on established methodologies for pyrethroid analysis in aqueous samples.[\[13\]](#)

1. Sample Preparation and Extraction:

- Take a measured volume of a water sample (e.g., 500 mL) in a separatory funnel.
- Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent like n-hexane.
- Shake vigorously for 1-2 minutes and allow the layers to separate.
- Collect the organic (n-hexane) layer.
- Repeat the extraction on the aqueous layer with fresh n-hexane to ensure complete recovery.

2. Solvent Exchange and Concentration:

- Combine the hexane extracts in a round-bottom flask.

- Concentrate the volume to ~2 mL using a rotary evaporator (<35°C).[13]
- Add a keeper solvent like acetone and continue to concentrate to ~5 mL. This step helps in the removal of the less polar hexane.[13]
- Transfer the extract to a centrifuge tube and evaporate to complete dryness under a nitrogen stream at room temperature.[13]

3. Reconstitution:

- Reconstitute the dry residue in a precise volume of a solvent mixture compatible with reverse-phase LC, such as acetonitrile and water (e.g., 80:20 v/v).[13]
- Vortex and sonicate to ensure the analyte is fully dissolved.

4. LC-MS/MS Instrumental Analysis:

- Liquid Chromatograph (LC): An HPLC or UPLC system with a reverse-phase column (e.g., C18).[13]
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometer (MS): A tandem quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **D-Phenothrin**.
- Quantification: Generate an external calibration curve with analytical standards prepared in the mobile phase or a matrix-matched solvent to quantify the analyte in the samples.

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